molecular formula C6ClF9 B14602879 3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene CAS No. 58911-31-2

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene

Cat. No.: B14602879
CAS No.: 58911-31-2
M. Wt: 278.50 g/mol
InChI Key: GXRCBCQYCRBOMG-UHFFFAOYSA-N
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Description

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is a highly fluorinated cyclopropene derivative. This compound is notable for its unique structure, which includes three trifluoromethyl groups and a chlorine atom attached to a cyclopropene ring. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene typically involves the cyclopropenation of fluorinated diazoalkanes with alkynes. This reaction is often catalyzed by transition metals such as rhodium(II) or copper(I). The reaction conditions usually require an inert atmosphere, low temperatures, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of continuous flow reactors and advanced catalytic systems could potentially be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted cyclopropenes.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of cyclopropanes.

Scientific Research Applications

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex fluorinated molecules.

    Biology: Investigated for its potential as a bioactive compound due to its stability and lipophilicity.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive sites. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, allowing it to interact with biological membranes and proteins. The chlorine atom can be substituted, enabling the compound to form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,2,3-tris(trifluoromethyl)cycloprop-1-ene
  • 3-Iodo-1,2,3-tris(trifluoromethyl)cycloprop-1-ene
  • 3-Fluoro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene

Uniqueness

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is unique due to the presence of a chlorine atom, which provides a distinct reactivity profile compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate reactivity allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

58911-31-2

Molecular Formula

C6ClF9

Molecular Weight

278.50 g/mol

IUPAC Name

3-chloro-1,2,3-tris(trifluoromethyl)cyclopropene

InChI

InChI=1S/C6ClF9/c7-3(6(14,15)16)1(4(8,9)10)2(3)5(11,12)13

InChI Key

GXRCBCQYCRBOMG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C1(C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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